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molecular formula C14H13ClO B8403246 1-[4-(4-Chlorophenyl)phenyl]ethanol

1-[4-(4-Chlorophenyl)phenyl]ethanol

Cat. No. B8403246
M. Wt: 232.70 g/mol
InChI Key: MMZZVGPEPFTWQI-UHFFFAOYSA-N
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Patent
US04125612

Procedure details

To a stirred suspension of 222 gms of 1-(4'-chloro[1,1']-biphenyl-4-yl)ethanone in 1500 ml of methanol add in a portionwise fashion, 21 gms of sodium borohydride. Reflux and stir the mixture on a steam bath for 2 hours and stir at room temperature overnight. Concentrate the mixture to 500 ml, dilute with water, cool and filter the product to yield 238 gms of 1-(4'-chloro[1,1']biphenyl-4-yl)ethanol.
Quantity
222 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14](=[O:16])[CH3:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH:14]([OH:16])[CH3:15])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
222 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=C1)C(C)=O
Name
Quantity
1500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stir the mixture on a steam bath for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux
STIRRING
Type
STIRRING
Details
stir at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture to 500 ml
ADDITION
Type
ADDITION
Details
dilute with water
TEMPERATURE
Type
TEMPERATURE
Details
cool
FILTRATION
Type
FILTRATION
Details
filter the product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=C1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 238 g
YIELD: CALCULATEDPERCENTYIELD 106.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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